An In-depth Technical Guide on the Chemical Properties of Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate
An In-depth Technical Guide on the Chemical Properties of Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate, also known as ethyl 3-ketocoumaran-2-carboxylate, is a heterocyclic organic compound with the molecular formula C₁₁H₁₀O₄. It belongs to the 2,3-dihydrobenzofuran class of molecules, which are recognized as "privileged structures" in medicinal chemistry due to their prevalence in biologically active compounds. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physical characteristics, a plausible synthetic route, and expected spectral data based on related structures. While this molecule is commercially available, detailed experimental and spectroscopic data are not widely reported in readily accessible literature, suggesting it may primarily serve as an intermediate in the synthesis of more complex molecules.[1]
Core Chemical Properties
The fundamental physicochemical properties of Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate are summarized below.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 13099-95-1 | [2] |
| Molecular Formula | C₁₁H₁₀O₄ | [2] |
| Molecular Weight | 206.19 g/mol | [2] |
| Melting Point | 60-62 °C | |
| Boiling Point | 116 °C at 0.1 mmHg | |
| Physical Form | Solid | |
| Purity (Typical) | 95% | |
| IUPAC Name | ethyl 3-oxo-2,3-dihydro-1-benzofuran-2-carboxylate |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway: Dieckmann Condensation
The Dieckmann condensation is a well-established method for forming cyclic β-keto esters from diesters.[3][4][5][6][7] The likely starting material for the synthesis of Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate would be a diester such as ethyl 2-(2-(ethoxycarbonyl)phenoxy)acetate. The reaction proceeds via the formation of an enolate which then attacks the other ester group to form the five-membered ring.
General Experimental Workflow
While a specific protocol for the target molecule is unavailable, a general workflow for a Dieckmann condensation is presented below. This would require optimization for the specific substrate.
Spectroscopic Data
Specific, experimentally obtained spectra for Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate are not available in the searched databases. However, the expected spectral characteristics can be inferred from the known spectra of related 2,3-dihydrobenzofuran and β-keto ester compounds.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (4H) in the range of δ 7.0-7.8 ppm. - A singlet or doublet for the proton at the 2-position. - A quartet for the methylene protons (-CH₂) of the ethyl group around δ 4.2 ppm. - A triplet for the methyl protons (-CH₃) of the ethyl group around δ 1.3 ppm. |
| ¹³C NMR | - Carbonyl carbons (C=O) of the ketone and ester in the range of δ 160-200 ppm. - Aromatic carbons in the range of δ 110-160 ppm. - Methylene carbon (-CH₂) of the ethyl group around δ 60 ppm. - Methyl carbon (-CH₃) of the ethyl group around δ 14 ppm. - A signal for the carbon at the 2-position. |
| IR Spectroscopy | - A strong absorption band for the ester carbonyl (C=O) stretch around 1735-1750 cm⁻¹. - A strong absorption band for the ketone carbonyl (C=O) stretch around 1680-1700 cm⁻¹. - C-O stretching bands in the region of 1000-1300 cm⁻¹. - Aromatic C=C stretching bands around 1450-1600 cm⁻¹. - Aromatic C-H stretching bands just above 3000 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 206.19. - Fragmentation patterns corresponding to the loss of the ethoxy group (-OC₂H₅) and the carboxyl group (-COOC₂H₅). |
Biological Activity and Applications
While there is no specific biological activity reported for Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate itself, the 2,3-dihydrobenzofuran scaffold is a core component of many biologically active molecules with a wide range of therapeutic properties. Derivatives of this scaffold have been investigated for their potential as:
-
Anticancer agents
-
Anti-inflammatory agents
-
Antibacterial agents
Given its structure, this compound is a valuable intermediate for the synthesis of more complex, biologically active 2,3-dihydrobenzofuran derivatives. Its β-keto ester functionality allows for a variety of subsequent chemical modifications, making it a versatile building block in medicinal chemistry and drug discovery.
Conclusion
Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate is a fine chemical with established physical properties. While detailed experimental protocols and spectroscopic data are not widely published, its synthesis can be reasonably proposed to occur via a Dieckmann condensation. The true value of this compound for researchers likely lies in its potential as a starting material for the synthesis of novel compounds with potential therapeutic applications, leveraging the privileged 2,3-dihydrobenzofuran scaffold. Further research into the synthesis and reactivity of this molecule could open new avenues for the development of innovative pharmaceuticals.
References
- 1. Ethyl 3-oxo-2,3-dihydrobenzofuran-2-carboxylate [myskinrecipes.com]
- 2. appchemical.com [appchemical.com]
- 3. youtube.com [youtube.com]
- 4. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
